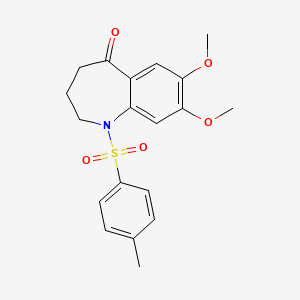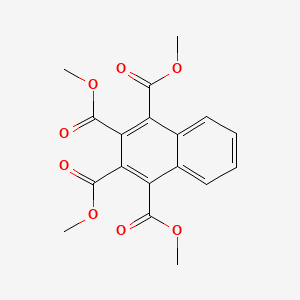
Tetramethyl 1,2,3,4-naphthalenetetracarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethyl 1,2,3,4-naphthalenetetracarboxylate is an organic compound with the molecular formula C18H16O8 It is a derivative of naphthalene, where four carboxyl groups are esterified with methanol
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetramethyl 1,2,3,4-naphthalenetetracarboxylate can be synthesized through the esterification of 1,2,3,4-naphthalenetetracarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of this compound can yield the corresponding alcohols.
Substitution: The ester groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: 1,2,3,4-naphthalenetetracarboxylic acid.
Reduction: this compound alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Tetramethyl 1,2,3,4-naphthalenetetracarboxylate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which tetramethyl 1,2,3,4-naphthalenetetracarboxylate exerts its effects depends on its specific application. In biological systems, it may interact with cellular components through hydrogen bonding and hydrophobic interactions. Its ester groups can undergo hydrolysis, releasing active carboxylic acids that can interact with various molecular targets and pathways.
Comparison with Similar Compounds
Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate: Similar in structure but with a cyclobutane ring instead of a naphthalene ring.
Tetramethyl 1,4,5,8-tetrahydro-2,3,6,7-naphthalenetetracarboxylate: Similar but with hydrogenated naphthalene rings.
Uniqueness: Tetramethyl 1,2,3,4-naphthalenetetracarboxylate is unique due to its rigid naphthalene core, which imparts specific electronic and steric properties. This makes it particularly useful in applications requiring stable and well-defined molecular structures.
Properties
CAS No. |
36063-07-7 |
|---|---|
Molecular Formula |
C18H16O8 |
Molecular Weight |
360.3 g/mol |
IUPAC Name |
tetramethyl naphthalene-1,2,3,4-tetracarboxylate |
InChI |
InChI=1S/C18H16O8/c1-23-15(19)11-9-7-5-6-8-10(9)12(16(20)24-2)14(18(22)26-4)13(11)17(21)25-3/h5-8H,1-4H3 |
InChI Key |
WJUUSKXVCZGLRD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(C2=CC=CC=C21)C(=O)OC)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


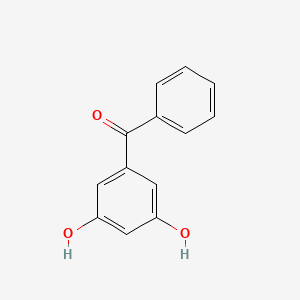
![1-[(2R,4S,5S)-4-Fluoro-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14665241.png)
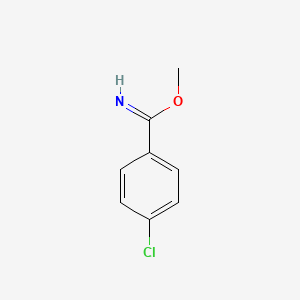
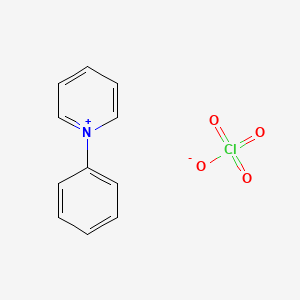
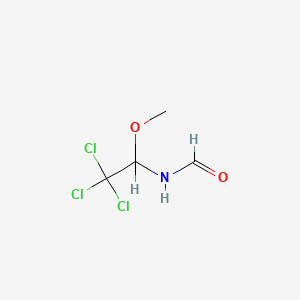
![S-[(4-Nitrophenyl)(diphenyl)methyl] benzenecarbothioate](/img/structure/B14665277.png)

![1H-[1]benzofuro[3,2-c]pyrazole](/img/structure/B14665298.png)
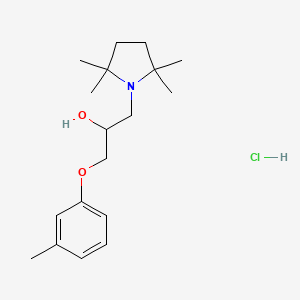


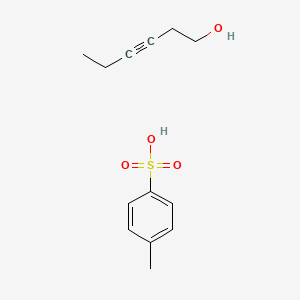
![3,3',4,4',5,5'-Hexamethyl[1,1'-biphenyl]-2,2'-diol](/img/structure/B14665332.png)
